molecular formula C19H20ClNO4 B4849134 propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B4849134
M. Wt: 361.8 g/mol
InChI Key: GYPHKNMRVQWSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, also known as PCMB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is widely used in scientific research and has been found to have a variety of applications, including as a reagent for protein modification and as an inhibitor of enzymes.

Mechanism of Action

Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate works by reacting with the thiol groups of cysteine residues in proteins. This leads to the formation of a covalent bond between the protein and this compound, which can cause changes in the protein's structure and function. As an inhibitor of enzymes, this compound can bind to the active site of the enzyme, preventing it from binding to its substrate and catalyzing the reaction.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in protein digestion. Additionally, this compound has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments is its ability to modify proteins and inhibit enzymes. This makes it a useful tool for studying the structure and function of proteins. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can react with other thiol-containing molecules, leading to non-specific modifications.

Future Directions

There are several future directions for research on propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of more specific inhibitors of enzymes, which could have potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Finally, the use of this compound in combination with other compounds could lead to the development of new drugs with enhanced efficacy and reduced side effects.
In conclusion, this compound is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research as a reagent for protein modification and as an inhibitor of enzymes. This compound has a variety of applications and potential therapeutic uses, but more research is needed to fully understand its effects and limitations.

Scientific Research Applications

Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been widely used in scientific research as a reagent for protein modification. It can react with the thiol groups of cysteine residues in proteins, leading to the formation of a covalent bond between the protein and this compound. This modification can be used to study the structure and function of proteins. Additionally, this compound has been found to be an inhibitor of enzymes such as chymotrypsin and trypsin, making it useful in enzyme assays.

Properties

IUPAC Name

propyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-10-24-19(23)14-4-6-15(7-5-14)21-18(22)12-25-16-8-9-17(20)13(2)11-16/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHKNMRVQWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.